molecular formula C16H18N2O3 B3003498 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034590-18-4

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No.: B3003498
CAS No.: 2034590-18-4
M. Wt: 286.331
InChI Key: IHOSOQIIYUXJOJ-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a benzamide group linked to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl core via an ethyl chain . This structure serves as a valuable building block for the synthesis of more complex molecules. Compounds with similar 2-oxopyridin-1(2H)-yl cores are frequently explored as key intermediates in developing biologically active molecules . The presence of the amide functional group is particularly significant, as amide derivatives are a prominent feature in numerous pharmacologically active compounds and are present in a range of established and recently approved anticonvulsant drugs . In research settings, this compound can be utilized in structure-activity relationship (SAR) studies to optimize pharmacological profiles. The synthetic route for closely related analogues typically involves a multi-step process, beginning with the acid-catalyzed condensation of reagents like ethyl acetoacetate and N-methylacrylamide to form the pyridinone ring . This is followed by N-alkylation to install the ethylamine side chain, and a final amide coupling, often optimized with reagents like HATU to achieve high yield and minimal racemization . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-10-14(21-2)11-15(19)18(12)9-8-17-16(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSOQIIYUXJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as an inhibitor of histone methyltransferase EZH2. This compound's unique structural features contribute to its potential therapeutic applications, especially in oncology.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyridine Derivative : Contains a methoxy group and a methyl group on the pyridine ring.
  • Benzamide Moiety : This part of the molecule is linked through an ethyl chain to the pyridine, enhancing its biological interactions.

This unique configuration allows for specific interactions with biological targets, particularly in cancer research.

This compound primarily functions as an EZH2 inhibitor . EZH2 is a critical enzyme involved in the methylation of histone proteins, leading to gene silencing. By inhibiting EZH2, this compound has the potential to reverse the epigenetic silencing of tumor suppressor genes, thereby promoting cancer cell apoptosis and inhibiting tumor growth.

Key Mechanism Insights:

  • Competitive Inhibition : The compound binds to the active site of EZH2, preventing its catalytic activity.
  • Reversal of Gene Silencing : By blocking EZH2, it may restore the expression of genes that are crucial for tumor suppression.

In Vitro Studies

A series of studies have demonstrated the efficacy of this compound in various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism Reference
A431 (epidermoid carcinoma)5.4EZH2 inhibition
MCF7 (breast cancer)8.1Induction of apoptosis
HCT116 (colon cancer)3.7Restoration of tumor suppressor genes

Case Studies

A notable case study involved the application of this compound in treating xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histological analysis revealed increased expression of tumor suppressor markers, further supporting its role as an EZH2 inhibitor.

Potential Applications

Given its mechanism and efficacy, this compound holds promise for:

  • Cancer Therapeutics : As a lead compound for developing new anticancer drugs targeting EZH2.
  • Combination Therapies : Potential use in conjunction with other therapies to enhance overall treatment efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
  • Molecular Formula : C₁₆H₁₆BrClN₂O₃
  • Molecular Weight : 399.7 g/mol
  • Comparison : The halogen substitutions may increase metabolic stability compared to the parent compound but reduce solubility .
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide
  • Molecular Formula : C₂₀H₂₀N₂O₃S
  • Molecular Weight : 368.5 g/mol
  • Key Features : A thiophene ring replaces one benzene hydrogen, introducing sulfur-based π-interactions and altering electronic properties.
  • Comparison : The thiophene group may enhance binding to sulfur-rich protein pockets but could increase susceptibility to oxidative metabolism .

Pyridinone vs. Pyridazinone Analogs

2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
  • Molecular Formula : C₂₁H₁₉ClN₄O₃
  • Molecular Weight : 434.9 g/mol (CAS 921825-95-8)
  • Key Features: Replacement of pyridinone with pyridazinone introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity.
  • Comparison: The pyridazinone ring may improve solubility but reduce membrane permeability compared to the pyridinone-based parent compound .
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
  • Molecular Formula : C₂₅H₂₈N₄O₅S
  • Molecular Weight : 496.6 g/mol
  • Key Features : A piperidinylsulfonyl group on the benzamide adds strong electron-withdrawing effects and sulfonamide-mediated protein interactions.

Amide Group Modifications

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide
  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.3 g/mol
  • Key Features : Replacement of benzamide with picolinamide (pyridine-2-carboxamide) introduces a nitrogen atom in the aromatic ring, altering electronic distribution.
  • Comparison : The pyridine ring may improve solubility and metal-coordination capabilities but reduce hydrophobic interactions .

Structural and Functional Implications

Heterocyclic Core Modifications

  • Pyridinone vs. Pyridazinone: Pyridazinone derivatives (–12) exhibit higher polarity due to an additional nitrogen, which may enhance solubility but reduce blood-brain barrier penetration compared to pyridinone analogs.
  • Thiophene vs. Halogen Substitutions : Thiophene-containing analogs () offer sulfur-mediated interactions, while halogenated derivatives () provide steric bulk and metabolic stability.

Amide Group Variations

  • Benzamide vs. Picolinamide : Picolinamide derivatives () enable metal coordination, which could be advantageous in catalysis or metalloenzyme inhibition.

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